(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)-ethoxy)-3-(4-fluorophenyl)morpholine
Description
The compound (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)-ethoxy)-3-(4-fluorophenyl)morpholine (hereafter referred to as the target compound) is a key intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting . Its structure features a morpholine core substituted with a 4-fluorophenyl group at position 3 and a chiral ethoxy group derived from (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol at position 2. The stereochemistry ((2R,3S,R)-configuration) is critical for its biological activity and role as a precursor to Aprepitant .
The hydrochloride salt of this compound (CAS 171482-05-6) has a molecular weight of 473.81 g/mol and is characterized by high purity (>99%) in pharmaceutical synthesis . Its synthesis involves a Grignard reaction followed by reduction and hydrochlorination steps, optimized for industrial scalability and intermediate purification .
Properties
IUPAC Name |
2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDSAJOMZYQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 involves several steps. The synthetic route typically starts with the preparation of the key intermediate, 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, which is then reacted with 3-(S)-fluorophenylmorpholine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like chloroform and methanol, and the reactions are carried out at controlled temperatures .
Chemical Reactions Analysis
2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Aprepitant.
Biology: The compound is used in biological studies to understand the pharmacokinetics and pharmacodynamics of Aprepitant.
Medicine: It is used in medical research to develop new antiemetic drugs and to study the mechanisms of action of existing drugs.
Mechanism of Action
The mechanism of action of 2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 involves its interaction with neurokinin-1 (NK1) receptors. By binding to these receptors, the compound inhibits the action of substance P, a neuropeptide involved in the vomiting reflex. This inhibition helps prevent nausea and vomiting, particularly in patients undergoing chemotherapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Salts and Derivatives
The target compound is often compared to its salts and derivatives, which exhibit distinct physicochemical properties:
Key Observations :
Stereoisomers and Enantiomers
The stereochemical configuration of the target compound significantly impacts its pharmacological activity. Comparisons with stereoisomers include:
Compound A : (2S,3R)-2-((S)-1-(3,5-Bis(trifluoromethyl)phenyl)-ethoxy)-3-(4-fluorophenyl)morpholine
- CAS: Not available
- Activity : Demonstrated reduced NK1 receptor binding affinity compared to the target compound due to inverted stereochemistry .
- Synthesis : Prepared via chiral resolution; less efficient in Aprepitant synthesis .
Compound B : (2R,3S)-2-((S)-1-(3,5-Bis(trifluoromethyl)phenyl)-ethoxy)-3-(4-fluorophenyl)morpholine
Key Observations :
Structural Analogues with Modified Substituents
Compound C : (2R-cis)-2-[[1-[3,5-Bis(trifluoromethyl)phenyl]ethenyl]oxy]-3-(4-fluorophenyl)-4-benzylmorpholine
- CAS : 170729-78-9
- Key Difference : Benzyl group at position 4 of the morpholine ring.
- Application : Early intermediate in Aprepitant synthesis; requires deprotection steps, making it less efficient than the target compound .
Compound D : 3-[[(2R,3R)-2-((S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one
Key Observations :
Key Observations :
- Salt forms (e.g., hydrochloride) exhibit milder hazards compared to the free base, aligning with their use in drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
